Methyl 6-chloro-5-fluoropicolinate
Overview
Description
“Methyl 6-chloro-5-fluoropicolinate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .
Synthesis Analysis
The synthesis of “Methyl 6-chloro-5-fluoropicolinate” involves a two-stage process . In the first stage, the compound is dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide monohydrate. This mixture is then stirred at room temperature for 3 hours . In the second stage, the reaction liquid is concentrated under reduced pressure, dissolved by the addition of distilled water, acidified by slow addition of 1N aqueous HCl solution, and then extracted with 5% MeOH/MC .Molecular Structure Analysis
The IUPAC name for “Methyl 6-chloro-5-fluoropicolinate” is methyl 6-chloro-5-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-5-fluoropicolinate” is a white to yellow solid . It has a molecular weight of 189.57 . The compound is soluble, with a solubility of 0.503 mg/ml .Scientific Research Applications
Synthesis of Novel Fluoropicolinate Herbicides Methyl 6-chloro-5-fluoropicolinate is involved in the synthesis of novel fluoropicolinate herbicides. Research demonstrates the utilization of cascade cyclization processes to synthesize 4-amino-5-fluoropicolinates, leading to the development of picolinic acids with specific alkyl or aryl substituents. This method grants access to structures previously unattainable via cross-coupling chemistry, showing potential as herbicides (Johnson et al., 2015).
Potential in Positron Emission Tomography (PET) Imaging Agents Research on compounds similar to Methyl 6-chloro-5-fluoropicolinate, particularly in pyridine analogues, indicates potential applications in PET imaging for nicotinic acetylcholine receptors. These compounds exhibit high lipophilicity and affinity for receptors, suggesting faster penetration through the blood-brain barrier, which is crucial for effective PET imaging (Brown et al., 2002).
Chlorination in Organic Synthesis The process of chlorinating α,α′-aminopicoline, which is structurally related to Methyl 6-chloro-5-fluoropicolinate, leads to chloro-substituted derivatives of pyridine. This demonstrates its utility in organic synthesis, particularly in producing derivatives with specific chlorination patterns, which can have various applications (Moshchitskii et al., 1968).
Synthesis of Quinolone Derivatives Research into the synthesis of quinolone derivatives, including reactions with compounds similar to Methyl 6-chloro-5-fluoropicolinate, has led to the development of various quinolone compounds. These compounds have potential applications in medicinal chemistry, particularly in the creation of new pharmacological agents (Al-Masoudi, 2003).
Radiotracer Development for nAChR Imaging The development of radiotracers for imaging nicotinic acetylcholine receptors (nAChR) in PET scans involves compounds structurally related to Methyl 6-chloro-5-fluoropicolinate. These compounds show high affinity for nAChRs, indicating their potential as effective radiotracers in medical imaging (Gao et al., 2007).
Catalyzed Coupling Reactions in Chemical Synthesis Copper/6-methylpicolinic acid catalyzed coupling reactions, related to the chemical structure of Methyl 6-chloro-5-fluoropicolinate, enable the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines. This demonstrates the compound's role in facilitating specific chemical reactions, broadening the scope of synthetic chemistry (Jiang et al., 2015).
Antibacterial Agent Development The synthesis of 8-chloroquinolone derivatives, structurally similar to Methyl 6-chloro-5-fluoropicolinate, has led to the discovery of potential topoisomerase inhibitor anticancer agents. These compounds show promising antibacterial activity, indicating their potential in developing new antibacterial therapies (Ishar et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 6-chloro-5-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGCVVSRZHFYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-fluoropicolinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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